5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis(4-methoxyphenyl)isophthalamide
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Overview
Description
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and isophthalamide moieties, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxo-1,3-dihydro-2H-isoindole with N,N’-bis(4-methoxyphenyl)isophthalamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide involves its interaction with specific molecular targets and pathways. The compound’s isoindole moiety allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)butanamide
Uniqueness
Compared to similar compounds, 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N’-bis(4-methoxyphenyl)isophthalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H23N3O6 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H23N3O6/c1-38-23-11-7-20(8-12-23)31-27(34)18-15-19(28(35)32-21-9-13-24(39-2)14-10-21)17-22(16-18)33-29(36)25-5-3-4-6-26(25)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
DHHSXPJYYJSKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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